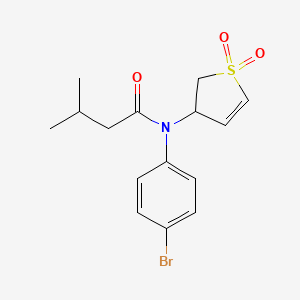

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide

Description

This compound is a substituted amide featuring a 4-bromophenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety linked via a branched 3-methylbutanamide backbone. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and validation . Its CAS registry number (195372-30-6) and synonyms are documented in chemical databases .

Properties

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVZQYLMRIDEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and documented biological effects based on existing research.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a bromophenyl group and a dioxothiophene moiety. Its molecular formula is with a molecular weight of approximately 368.27 g/mol. The synthesis typically involves the reaction of 4-bromophenyl acetic acid with thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

Key Structural Features:

- Bromophenyl Group: Enhances lipophilicity and may improve receptor binding.

- Dioxothiophene Moiety: Contributes to the compound's reactivity and potential biological interactions.

Biological Activity

Preliminary studies suggest that compounds related to this compound exhibit significant biological activities, including:

- Antimicrobial Effects: Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties: Potential modulation of inflammatory pathways has been observed in related compounds.

- Anticancer Activity: Some derivatives have been identified as inhibitors of cancer-related enzymes, indicating a possible role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Inhibition of cancer-related enzymes |

The mechanisms underlying the biological activities of this compound remain largely unexplored. However, it is hypothesized that its interactions with various biological targets may include:

- Receptor Modulation: Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing pain and inflammation pathways.

- Enzyme Inhibition: The dioxo group may participate in redox reactions that affect enzyme activity, particularly those involved in cancer progression .

Case Studies and Research Findings

- Anticancer Studies: A study on structurally similar compounds indicated significant inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. This suggests that this compound could be developed further for cancer immunotherapy applications .

- Inflammation Research: Investigations into related thiophene-based compounds revealed their potential to reduce inflammatory markers in vitro, supporting the hypothesis that this compound may also exert anti-inflammatory effects through similar pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-aryl-N-(dihydrothiophen-sulfonyl)amides. Key structural analogs include:

Table 1: Structural and Functional Comparisons

Key Observations :

Halogen vs. Alkoxy Groups :

- The bromine atom in the target compound increases molecular weight and lipophilicity compared to the methoxy group in the chloro analog . This may enhance blood-brain barrier penetration in pharmacological contexts.

- Chlorine (in the acetamide analog) introduces steric and electronic effects that could alter metabolic stability .

Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxo (sulfone) group in the target compound increases polarity, improving aqueous solubility over non-sulfonated thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.